molecular formula C24H31N3O B3576284 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B3576284
M. Wt: 377.5 g/mol
InChI Key: FYFOPACQNSPZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a piperazine ring and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-benzylpiperidine with piperazine under controlled conditions to form the intermediate compound, which is then further reacted with 2-phenylethanone. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(1-Benzylpiperidin-4-yl)piperazine
  • 4-(1-Benzylpiperidin-4-yl)piperazin-2-one
  • 1-Benzyl-4-piperidinol

Uniqueness: 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Compared to similar compounds, it offers distinct properties that make it valuable for specific research and industrial purposes .

Properties

IUPAC Name

1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c28-24(19-21-7-3-1-4-8-21)27-17-15-26(16-18-27)23-11-13-25(14-12-23)20-22-9-5-2-6-10-22/h1-10,23H,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFOPACQNSPZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C(=O)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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